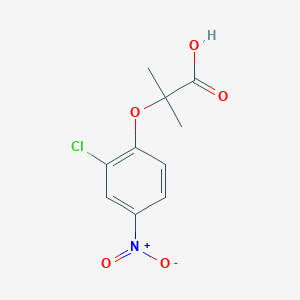

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid is a chlorinated nitrophenol derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related chloro- and nitro-substituted aromatic compounds. These insights can be extrapolated to hypothesize about the properties and reactivity of this compound.

Synthesis Analysis

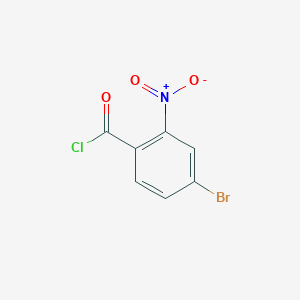

The synthesis of chlorinated aromatic compounds can involve electrophilic aromatic substitution reactions, where a chlorine atom is introduced into the aromatic ring. For example, the chlorination of 2-phenoxypropanoic acid using NCP as a chlorinating agent in aqueous acetic acid has been studied, providing insights into the kinetics and mechanism of such reactions . Although the exact synthesis of this compound is not detailed, similar chlorination methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of chloro- and nitro-substituted aromatic compounds is often characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For instance, the X-ray crystal structure of a related chlorinated nitro compound was determined, which could suggest that this compound may also crystallize and its structure could be elucidated using similar techniques .

Chemical Reactions Analysis

Chlorinated nitrophenols can undergo various chemical reactions, including further chlorination, nitration, and oxidation. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. For example, the chlorination of 4-chloro-2-methyl-6-nitrophenol leads to the formation of acyclic carboxylic acids . This suggests that this compound could also participate in similar reactions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrophenols include their solubility, melting point, and reactivity towards other chemicals. These properties are often determined experimentally through methods such as thermal analysis and electrochemical studies. For instance, the thermal stability and decomposition patterns of Co(II) and Ni(II) complexes with a related ligand were studied, providing information on the thermal behavior of such compounds . Additionally, the electrochemical behavior of these complexes was examined, which could be relevant to understanding the redox properties of this compound .

Applications De Recherche Scientifique

Sorption Studies

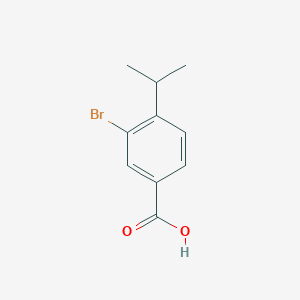

Research on phenoxy herbicides, including compounds similar to 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid, focuses on their sorption to soil, organic matter, and minerals. Sorption experiments have compiled data on soil-water distribution coefficients, influencing factors like soil pH, organic carbon content, and the presence of minerals such as aluminum and iron oxides. These studies highlight the significance of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides, providing insights into environmental behavior and degradation pathways of such compounds (Werner, Garratt, & Pigott, 2012).

Water Treatment and Environmental Fate

The environmental behavior and water treatment processes for phenoxy acids, which are structurally related to this compound, have been extensively reviewed. Studies show these compounds are highly soluble in water and possess mobility, leading to their presence in surface and groundwater. The efficiency of phenoxy acid degradation via hydrolysis, biodegradation, and photodegradation has been explored, with microbial decomposition playing a crucial role. Advanced oxidation processes (AOPs) are also being investigated for their potential to effectively remove phenoxy acids from water, highlighting the ongoing efforts to mitigate the environmental impact of such compounds (Muszyński, Brodowska, & Paszko, 2019).

Pesticide Industry Wastewater Treatment

In the context of wastewater produced by the pesticide industry, which includes various phenoxy acids and related compounds, treatment options have been reviewed. Biological processes and granular activated carbon are highlighted as effective methods for removing a wide range of toxic pollutants, including 2,4-dichlorophenoxyacetic acid and its derivatives. Such treatments aim to achieve compliance with environmental regulations and reduce the potential for environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).

Propriétés

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-10(2,9(13)14)17-8-4-3-6(12(15)16)5-7(8)11/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDJFKWZIPCOEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)

](/img/structure/B1286477.png)